molecular formula C9H9NO B046934 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene CAS No. 123206-67-7

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B046934
M. Wt: 147.17 g/mol
InChI Key: ATRAWMVKSZOORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene, commonly known as Acatrine, is a bicyclic compound that has been the subject of considerable scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of Acatrine is not fully understood, but it is believed to interact with biological targets such as GABA receptors. GABA receptors are a type of neurotransmitter receptor that plays a role in the regulation of neuronal activity. Acatrine has been shown to have a binding affinity for GABA receptors, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Acatrine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Acatrine can inhibit the growth of cancer cells and induce apoptosis. In animal studies, Acatrine has been shown to have anxiolytic and sedative effects, which may be related to its interaction with GABA receptors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Acatrine in lab experiments is its ability to interact with biological targets such as GABA receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes. However, one of the limitations of using Acatrine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Acatrine. One area of research is the development of new Acatrine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential applications of Acatrine in materials science and organic synthesis. Furthermore, the development of new methods for the synthesis of Acatrine may also be an area of future research.
Conclusion:
In conclusion, Acatrine is a bicyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acatrine have been discussed in this paper. Further research on Acatrine may lead to the development of new drugs, materials, and synthetic methods.

Synthesis Methods

Several methods have been developed for the synthesis of Acatrine. One of the most commonly used methods involves the reaction of 2,5-dimethylfuran with N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to yield Acatrine.

Scientific Research Applications

Acatrine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Acatrine has been investigated for its potential as a drug candidate due to its ability to interact with biological targets such as GABA receptors. In materials science, Acatrine has been studied for its potential applications in the development of new polymers and materials. In organic synthesis, Acatrine has been used as a building block for the synthesis of complex molecules.

properties

CAS RN

123206-67-7

Product Name

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(7-azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

ATRAWMVKSZOORH-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC2=CC=CC=C21

synonyms

7-Azabicyclo[4.2.0]octa-1,3,5-triene, 7-acetyl- (9CI)

Origin of Product

United States

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